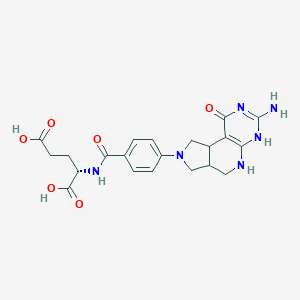

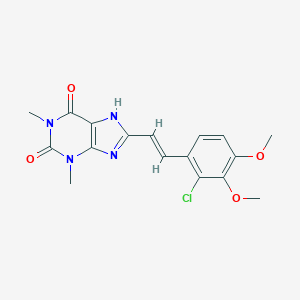

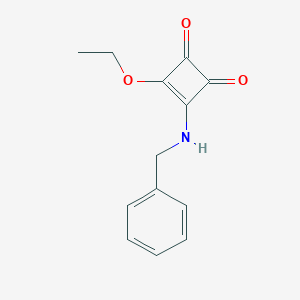

3-(苄氨基)-4-乙氧基环丁-3-烯-1,2-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione, is a cyclobutene-dione derivative with potential relevance in various chemical and pharmacological fields. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be useful for understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of cyclobutene-dione derivatives can be complex, involving multiple steps and various conditions. For instance, the photolysis of 3,4-bis(hydroxydiphenylmethyl)cyclobut-3-ene-1,2-dione in benzene leads to the formation of a bislactone compound with high yield . Similarly, the photolysis of a methylenecyclobutenone derivative in benzene yields a diphenylvinylidene-l-oxacyclopentan-2-one . These studies suggest that photolysis can be a key step in the synthesis of certain cyclobutene-dione derivatives, which might be applicable to the synthesis of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione.

Molecular Structure Analysis

The molecular structure of cyclobutene-dione derivatives is characterized by the presence of a four-membered ring and various substituents that can influence the compound's reactivity and physical properties. Experimental techniques such as NMR, FT-IR, and single-crystal X-ray diffraction, along with DFT studies, are employed to determine the structural parameters and tautomeric forms of these compounds . These methods could be used to analyze the molecular structure of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione, providing insights into its geometry, electronic structure, and potential tautomeric states.

Chemical Reactions Analysis

The reactivity of cyclobutene-dione derivatives can vary significantly depending on their substituents. Photolysis appears to be a common reaction pathway for these compounds, leading to various products and intermediates . The formation of alleneketene intermediates during photolysis has been proposed, which could be relevant to the chemical reactions of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione . Additionally, the presence of amino and ethoxy groups in the compound could influence its reactivity, potentially leading to substrate-specific interactions, as seen in related SAR studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutene-dione derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups can affect the compound's acidity, as indicated by pKa measurements . The photophysical properties, such as UV-vis absorption spectra, can be analyzed using DFT calculations to understand the electronic transitions within the compound . These properties are crucial for predicting the behavior of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione in different environments and its potential applications.

科学研究应用

晶体结构分析

一项重要的应用涉及对与 3-(苄氨基)-4-乙氧基环丁-3-烯-1,2-二酮之类的化合物相关的晶体和分子结构的详细研究。研究人员利用单晶 X 射线衍射和密度泛函理论 (DFT) 计算分析了类似结构中的分子间和分子内氢键。这些研究提供了对不同互变异构体稳定性和分子内氢键特性的宝贵见解,有助于更深入地了解分子相互作用和稳定性 (Małecka、Grabowski 和 Budzisz,2004)。

近红外吸收染料

该化合物的衍生物已在近红外吸收双四苯基染料的合成中得到应用。通过使苯并噻唑四苯基染料与一系列 4-取代的 3-羟基或 3-乙氧基环丁-3-烯-1,2-二酮反应,研究人员开发出在近红外区域表现出大而强烈的吸收的染料。这些染料具有不同的吸收最大值,在光学材料和传感器中具有潜在应用 (Yagi、Nakai、Hyodo 和 Nakazumi,2002)。

光解和化学转化

另一个应用领域是光解和随后的化学转化研究。例如,相关化合物的 photolysis 导致了新的双内酯结构的发现,提供了对光解机制和通过光诱导反应创建新型有机化合物的潜力的见解 (Toda 和 Todo,1975)。

甲状腺激素受体配体的开发

此外,新型 3-羟基-环丁-3-烯-1,2-二酮衍生物已被设计和合成,作为甲状腺激素受体 β 的选择性配体。该应用展示了 3-(苄氨基)-4-乙氧基环丁-3-烯-1,2-二酮衍生物在靶向治疗剂开发中的潜力,展示了该化合物超越基础化学研究的多功能性 (Raval 等人,2008)。

太阳能电池敏化剂

该化合物及其衍生物也已被探索作为 TiO2 太阳能电池的敏化剂。它们与 TiO2 强烈结合并影响太阳光到电能转换效率的能力标志着在可再生能源技术中的重要应用。该领域的研究突出了 3-(苄氨基)-4-乙氧基环丁-3-烯-1,2-二酮衍生物在提高光伏器件性能方面的潜力 (Matsui 等人,2003)。

安全和危害

未来方向

属性

IUPAC Name |

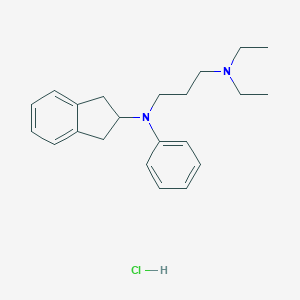

3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13-10(11(15)12(13)16)14-8-9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBJJNQPIJHMPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)C1=O)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381778 |

Source

|

| Record name | 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |

CAS RN |

144913-06-4 |

Source

|

| Record name | 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。